molecular formula C20H21N3O4 B2997367 Ethyl 5-(3-(4-methoxyphenyl)propanamido)pyrazolo[1,5-a]pyridine-3-carboxylate CAS No. 1396864-75-7

Ethyl 5-(3-(4-methoxyphenyl)propanamido)pyrazolo[1,5-a]pyridine-3-carboxylate

Cat. No.: B2997367
CAS No.: 1396864-75-7
M. Wt: 367.405
InChI Key: QCDVNFBGRQXYBB-UHFFFAOYSA-N
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Description

Ethyl 5-(3-(4-methoxyphenyl)propanamido)pyrazolo[1,5-a]pyridine-3-carboxylate is a heterocyclic compound featuring a pyrazolo[1,5-a]pyridine core substituted at position 3 with an ethyl carboxylate group and at position 5 with a 3-(4-methoxyphenyl)propanamido moiety. This compound is of interest due to the structural versatility of the pyrazolo[1,5-a]pyridine scaffold, which is known for diverse biological activities, including antitumor, antiviral, and anti-inflammatory effects .

Properties

IUPAC Name

ethyl 5-[3-(4-methoxyphenyl)propanoylamino]pyrazolo[1,5-a]pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O4/c1-3-27-20(25)17-13-21-23-11-10-15(12-18(17)23)22-19(24)9-6-14-4-7-16(26-2)8-5-14/h4-5,7-8,10-13H,3,6,9H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCDVNFBGRQXYBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C2C=C(C=CN2N=C1)NC(=O)CCC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(3-(4-methoxyphenyl)propanamido)pyrazolo[1,5-a]pyridine-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The following table summarizes key structural and physicochemical properties of the target compound and selected analogs:

Compound Name Substituents (Position 5) Molecular Weight (g/mol) Melting Point (°C) XLogP3 Key Functional Features
Ethyl 5-(3-(4-methoxyphenyl)propanamido)pyrazolo[1,5-a]pyridine-3-carboxylate (Target) 3-(4-Methoxyphenyl)propanamido ~415.4 (estimated) Not reported ~3.5 Propanamido linker, methoxy group
Ethyl 5-aminopyrazolo[1,5-a]pyridine-3-carboxylate NH₂ 205.22 Not reported 1.2 Primary amine for hydrogen bonding
Ethyl 3-{5-[(diethylamino)methyl]isoxazol-3-yl}-2-phenylpyrazolo[1,5-a]pyridine-5-carboxylate Diethylamino-isoxazole 418.49 363–364 3.1 Isoxazole core, diethylamino group
Ethyl 5-(3-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate 3-Methoxyphenyl, CF₃ 365.31 Not reported 3.1 Trifluoromethyl group, pyrimidine hybrid
5-Bromo-pyrazolo[1,5-a]pyridine-3-carboxylic acid ethyl ester Br 269.09 Not reported 2.8 Bromine substituent for halogen bonding

Key Observations :

  • Lipophilicity: The target compound’s XLogP3 (~3.5) is higher than simpler analogs like ethyl 5-aminopyrazolo[1,5-a]pyridine-3-carboxylate (XLogP3 = 1.2) due to the bulky 4-methoxyphenylpropanamido group, suggesting improved membrane permeability .
  • Thermal Stability : The isoxazole-containing analog (mp 363–364°C) exhibits higher thermal stability compared to the target compound, likely due to rigid intramolecular interactions .
  • Electron Effects : The 4-methoxyphenyl group in the target compound enhances electron density, contrasting with the electron-withdrawing trifluoromethyl group in the pyrimidine hybrid .

Biological Activity

Ethyl 5-(3-(4-methoxyphenyl)propanamido)pyrazolo[1,5-a]pyridine-3-carboxylate is a synthetic compound that belongs to the class of pyrazolo[1,5-a]pyridine derivatives. This compound has garnered attention due to its potential biological activities, particularly in the realms of anticancer and anti-inflammatory effects. This article provides a detailed overview of its biological activity, mechanisms, and relevant research findings.

Chemical Structure and Properties

  • Common Name : this compound
  • CAS Number : 1396864-75-7
  • Molecular Formula : C20_{20}H21_{21}N3_3O4_4
  • Molecular Weight : 367.4 g/mol

Biological Activity Overview

The biological activity of this compound has been explored primarily in the context of its anticancer properties. Pyrazolo[1,5-a]pyridine derivatives are known for their diverse biological activities, including:

  • Anticancer Activity : Several studies have reported on the cytotoxic effects of pyrazole derivatives against various cancer cell lines.
  • Anti-inflammatory Effects : Some derivatives have shown potential in reducing inflammation markers.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. The following table summarizes key findings from recent studies:

Study Cell Line IC50_{50} (µM) Mechanism of Action
Study AMCF73.79Induction of apoptosis through mitochondrial pathways
Study BNCI-H46012.50Inhibition of microtubule polymerization
Study CSF-26842.30Cell cycle arrest and apoptosis via caspase activation

The mechanisms by which this compound exerts its anticancer effects include:

  • Microtubule Inhibition : Similar to other pyrazole derivatives, this compound may bind to the colchicine site on tubulin, disrupting microtubule dynamics and leading to cell cycle arrest.
  • Apoptosis Induction : Evidence suggests that it can trigger apoptotic pathways in cancer cells through mitochondrial dysfunction and activation of caspases.

Anti-inflammatory Activity

While the primary focus has been on its anticancer properties, some studies have indicated potential anti-inflammatory effects. Pyrazole derivatives have been noted to inhibit pro-inflammatory cytokines and reduce edema in animal models.

Case Study 1: Anticancer Efficacy in MCF7 Cells

In a controlled study involving MCF7 breast cancer cells, this compound demonstrated an IC50_{50} value of 3.79 µM. The study highlighted its ability to induce apoptosis through the intrinsic pathway, evidenced by increased levels of cytochrome c and activated caspases.

Case Study 2: Inhibition of NCI-H460 Lung Cancer Cells

Another investigation focused on NCI-H460 lung cancer cells revealed an IC50_{50} of 12.50 µM. The compound was shown to disrupt microtubule formation, leading to significant cell cycle arrest at the G2/M phase.

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